molecular formula C10H11NO3S B1524869 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile CAS No. 1311315-78-2

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

Cat. No.: B1524869
CAS No.: 1311315-78-2
M. Wt: 225.27 g/mol
InChI Key: AFWCPPLDWPJGJF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(4-methoxy-3-methylsulfonylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-14-9-4-3-8(5-6-11)7-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWCPPLDWPJGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile typically involves the reaction of 3-methanesulfonyl-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide or potassium cyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile
  • CAS Number : 1311315-78-2
  • Molecular Formula: C₁₀H₁₁NO₃S
  • Molecular Weight : 225.27 g/mol
  • Structural Features : The compound consists of an acetonitrile group (-CH₂CN) attached to a phenyl ring substituted with a methanesulfonyl (-SO₂CH₃) group at position 3 and a methoxy (-OCH₃) group at position 2.

Key Properties :

  • Electron-Donating/Withdrawing Effects : The methoxy group is electron-donating, while the methanesulfonyl group is strongly electron-withdrawing. This combination creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
  • Applications : Primarily used as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key analogues and their structural/electronic differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -SO₂CH₃ (3), -OCH₃ (4) C₁₀H₁₁NO₃S 225.27 High polarity; scaffold for drug discovery
(4-Methoxyphenyl)acetonitrile -OCH₃ (4) C₉H₉NO 147.18 Simpler structure; intermediate in synthesis
2-(3-Fluoro-5-methoxyphenyl)acetonitrile -F (3), -OCH₃ (5) C₉H₈FNO 165.16 Fluorine enhances metabolic stability; toxic
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile -OH (4), -OCH₃ (3) C₉H₉NO₂ 163.17 Phenolic -OH increases acidity; synthesis intermediate
2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile -OCH₃ (3), -OCH₂CF₃ (4) C₁₁H₁₀F₃NO₂ 245.20 Trifluoroethoxy group enhances lipophilicity
2-(3-Methoxyphenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile -OCH₃ (3), -SO₂C₆H₄CH₃ (para) C₁₆H₁₅NO₃S 301.36 Tosyl group aids in crystallography; irritant

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methanesulfonyl group in the target compound lowers electron density at the phenyl ring compared to analogues with only methoxy or hydroxyl groups, enhancing electrophilicity .
  • Fluorine substituents (e.g., in 2-(3-Fluoro-5-methoxyphenyl)acetonitrile) increase metabolic stability but introduce toxicity risks .

Polarity and Solubility :

  • The trifluoroethoxy group in 2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile significantly increases lipophilicity, making it suitable for blood-brain barrier penetration .
  • The hydroxyl group in 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile enhances water solubility but requires protection during synthetic steps .

Spectroscopic and Computational Insights

  • IR Spectroscopy: The target compound’s IR spectrum would feature strong S=O stretches (~1350–1150 cm⁻¹) and C≡N vibrations (~2250 cm⁻¹), distinguishing it from non-sulfonylated analogues .
  • DFT Studies: Quantum chemical calculations on similar compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal non-planar geometries and localized HOMO/LUMO orbitals on aromatic systems, suggesting analogous behavior in the target compound .

Biological Activity

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile is an organic compound notable for its unique structural features, including a methanesulfonyl group and a methoxyphenyl moiety. Its molecular formula contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, synthetic routes, and relevant case studies.

  • Molecular Weight : Approximately 245.29 g/mol
  • Chemical Structure : The compound features a methanesulfonyl group, which enhances solubility and reactivity, and a methoxy group that may facilitate interactions with biological targets.

Biological Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities. Notably:

  • Antidepressant Activity : Molecular docking studies suggest that this compound may interact with neurotransmitter receptors, indicating potential efficacy as an antidepressant agent.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to affect cellular signaling pathways and exhibit anticancer effects .

Interaction Studies

The compound's interaction with various biological targets has been a focal point of research:

  • Binding Affinity : Studies have shown that this compound has a binding affinity for neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests its potential role in modulating physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Antidepressant Mechanism :
    • A study demonstrated that derivatives of methoxyphenylacetonitriles could enhance serotonin receptor activity, indicating their role in mood regulation.
  • Cell Proliferation Inhibition :
    • In vitro assays revealed that compounds similar to this compound inhibited cell proliferation in cancer cell lines, showcasing their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds indicated that modifications to the methoxy and methanesulfonyl groups could significantly influence biological activity, paving the way for optimized drug design .

Comparative Analysis with Similar Compounds

The following table summarizes key structural analogs of this compound along with their CAS numbers and similarity scores:

Compound NameCAS NumberSimilarity Score
2-(3-Bromo-4-methoxyphenyl)acetonitrile772-59-80.95
2-(4-Bromo-3-methoxyphenyl)acetonitrile113081-50-80.95
3-(3-Bromo-4-methoxyphenyl)propanenitrile943-66-80.91
2-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)acetonitrile28495-11-60.89
2-Bromo-4-ethyl-1-methoxybenzene99179-98-30.88

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile
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2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

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